(2R,3S)-3-amino-6,9-dioxaspiro[4.4]nonane-2-carboxylic acid
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Overview
Description
(7R,8S)-8-amino-1,4-dioxaspiro[44]nonane-7-carboxylic acid is a unique compound characterized by its spirocyclic structure, which includes a dioxaspiro ring system and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7R,8S)-8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the amino and carboxylic acid functional groups. One common synthetic route includes the cyclization of a suitable diol precursor with a carbonyl compound under acidic conditions to form the dioxaspiro ring. Subsequent functional group transformations, such as amination and carboxylation, are then carried out to introduce the amino and carboxylic acid groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(7R,8S)-8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(7R,8S)-8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (7R,8S)-8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure can enhance the compound’s stability and binding affinity. The carboxylic acid group can participate in ionic interactions, further contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(7R,8S)-8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid: shares structural similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.
Spirooxindoles: Known for their diverse biological activities, including anticancer and antimicrobial properties.
Spirocyclic Lactams: Investigated for their potential as enzyme inhibitors and therapeutic agents.
Uniqueness
The unique combination of the dioxaspiro ring system, amino group, and carboxylic acid group in (7R,8S)-8-amino-1,4-dioxaspiro[44]nonane-7-carboxylic acid distinguishes it from other spirocyclic compounds
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(7R,8S)-8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c9-6-4-8(12-1-2-13-8)3-5(6)7(10)11/h5-6H,1-4,9H2,(H,10,11)/t5-,6+/m1/s1 |
InChI Key |
QBYOZWIAXQGKKS-RITPCOANSA-N |
Isomeric SMILES |
C1COC2(O1)C[C@H]([C@H](C2)N)C(=O)O |
Canonical SMILES |
C1COC2(O1)CC(C(C2)N)C(=O)O |
Origin of Product |
United States |
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